Phenethyltrichlorosilane
Description
Overview of Organosilane Chemistry and its Academic Significance
Organosilane chemistry, a field centered on compounds containing carbon-silicon bonds, has become a cornerstone of modern chemical science. numberanalytics.comwikipedia.org These hybrid compounds, which often feature both organic functional groups and inorganic silicon moieties, possess a unique duality that enables a vast array of applications. researchgate.netspast.org The academic significance of organosilanes stems from their versatility; they serve as crucial intermediates in organic synthesis, precursors for advanced materials, and agents for surface modification. numberanalytics.comchemimpex.comontosight.ai The ability of organosilanes to bridge the gap between organic and inorganic materials has made them indispensable in fields ranging from materials science and electronics to pharmaceuticals and agrochemicals. numberanalytics.comchemimpex.com The development of novel organosilane compounds and their synthetic methodologies continues to be an active area of research, driven by the demand for new materials with tailored properties. researchgate.net
The reactivity of organosilanes is largely dictated by the substituents on the silicon atom. numberanalytics.com For instance, the presence of hydrolyzable groups, such as alkoxy or chloro groups, allows for the formation of silanol (B1196071) (Si-OH) intermediates and subsequent condensation to form stable siloxane (Si-O-Si) bonds. researchgate.netspast.org This chemistry is fundamental to the use of organosilanes as coupling agents and for creating protective coatings. researchgate.netspast.org
Phenethyltrichlorosilane within the Broader Context of Silicon-Carbon Compounds
Silicon and carbon, both in Group 14 of the periodic table, share the ability to form four covalent bonds, a property fundamental to the structure of life and many synthetic materials. caltech.edunih.gov However, while carbon forms the backbone of all known life, silicon-carbon bonds are not found in nature. caltech.edu The synthesis of organosilicon compounds, which contain these silicon-carbon bonds, is therefore a purely human endeavor that has unlocked a vast chemical space with unique properties. caltech.edu
This compound (C₆H₅CH₂CH₂SiCl₃) is a prominent member of the organosilicon family. chemimpex.com It is characterized by a phenethyl group (a phenyl group attached to an ethyl bridge) and a trichlorosilyl (B107488) group (-SiCl₃). chemimpex.com This structure places it within the class of organochlorosilanes, which are highly reactive and serve as important precursors for a variety of silicon-containing materials. wikipedia.org The presence of the three chlorine atoms makes the silicon atom highly susceptible to nucleophilic attack, particularly by water, leading to hydrolysis and the formation of silanols. gelest.com The phenethyl group, on the other hand, imparts organic character to the molecule, influencing its solubility and interaction with organic substrates. gelest.com This combination of a reactive silicon center and a stable organic substituent makes this compound a valuable tool in chemical synthesis and materials science. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
trichloro(2-phenylethyl)silane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYXZXAKZWIOHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052632 | |
| Record name | Trichloro(2-phenylethyl)silane | |
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Molecular Weight |
239.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940-41-0 | |
| Record name | [2-(Trichlorosilyl)ethyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=940-41-0 | |
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| Record name | (2-Phenylethyl)trichlorosilane | |
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| Record name | Phenethyltrichlorosilane | |
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| Record name | Benzene, [2-(trichlorosilyl)ethyl]- | |
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| Record name | Trichloro(2-phenylethyl)silane | |
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| Record name | Trichloro(2-phenylethyl)silane | |
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| Record name | (2-PHENYLETHYL)TRICHLOROSILANE | |
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Chemical and Physical Properties of Phenethyltrichlorosilane
Phenethyltrichlorosilane is a colorless liquid with a range of physical and chemical properties that are key to its applications. chemimpex.com
| Property | Value |
| Molecular Formula | C₈H₉Cl₃Si chemimpex.comnist.gov |
| Molecular Weight | 239.60 g/mol chemimpex.comnist.gov |
| Boiling Point | 93-96 °C at 3 mmHg chemimpex.comchemicalbook.comchemicalbook.com |
| Density | 1.234 g/mL at 25 °C chemimpex.comchemicalbook.com |
| Refractive Index | 1.513 at 20 °C chemimpex.comchemicalbook.com |
| CAS Number | 940-41-0 chemimpex.comchemicalbook.com |
One of the most significant chemical properties of this compound is its high reactivity towards moisture. The silicon-chlorine bonds are readily hydrolyzed by water to form hydrochloric acid and silanetriols, which can then undergo condensation to form polysiloxanes. gelest.com This hydrolytic sensitivity necessitates handling the compound under anhydrous conditions. chemdad.com
Synthesis and Formulation of Phenethyltrichlorosilane
The synthesis of Phenethyltrichlorosilane is typically achieved through the hydrosilylation of styrene (B11656) with trichlorosilane (B8805176). A common laboratory-scale synthesis involves reacting styrene and trichlorosilane in the presence of a platinum-based catalyst. prepchem.com
A detailed synthesis procedure is as follows:
Styrene and a small amount of a polymerization inhibitor, such as di-t-butyl-p-cresol, are charged into a reaction flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser under a nitrogen atmosphere. prepchem.com
The mixture is heated to approximately 90°C. prepchem.com
A solution of a chloroplatinic acid catalyst is added. prepchem.com
Trichlorosilane is then added slowly and continuously over a period of time while maintaining the reaction temperature between 90-95°C. prepchem.com
The reaction progress is monitored, and upon completion, the crude product is purified by distillation under reduced pressure to yield this compound. prepchem.com
This process can achieve a high conversion rate, yielding a product with high purity. prepchem.com
Applications of Phenethyltrichlorosilane in Materials Science and Engineering
Organic Electronic Devices and Thin-Film Transistors (TFTs)
The performance and stability of organic electronic devices, such as organic thin-film transistors (OTFTs), are critically dependent on the quality of the interface between the organic semiconductor and the gate dielectric. Phenethyltrichlorosilane has emerged as a key material for modifying these interfaces, leading to substantial improvements in device characteristics.
This compound is utilized to form a self-assembled monolayer (SAM) on the surface of gate dielectrics, most commonly silicon dioxide (SiO₂). aip.org This treatment transforms the typically hydrophilic oxide surface into a more hydrophobic and organic-friendly interface. The phenyl group at the end of the PTS molecule is thought to have a high affinity for organic semiconductor molecules like pentacene (B32325). aip.org The formation of this SAM passivates surface trap states, such as silanol (B1196071) groups (Si-OH) on the SiO₂ surface, which can otherwise trap charge carriers and degrade device performance. aip.org
The process of treating the SiO₂ gate insulator with this compound involves immersing the substrate in a solution of PTS in an anhydrous solvent like toluene (B28343). aip.org The trichlorosilyl (B107488) group of PTS reacts with the surface hydroxyl groups of the SiO₂, forming a stable, covalently bonded monolayer. This surface modification leads to a significant enhancement in the performance of the resulting thin-film transistors. aip.org
The surface treatment with this compound has a profound impact on the key electrical parameters of thin-film transistors. Research has demonstrated a dramatic improvement in the field-effect mobility of pentacene-based TFTs fabricated on PTS-treated SiO₂ compared to those on untreated or even hexamethyldisilazane (B44280) (HMDS)-treated surfaces. aip.org The improved mobility is attributed to the formation of larger crystalline grains in the pentacene film when deposited on the PTS-modified surface. aip.org
Table 1: Comparison of Pentacene TFT Performance on Different Gate Dielectric Surfaces
| Surface Treatment | Field-Effect Mobility (cm²/Vs) | Key Observation |
|---|---|---|
| Untreated SiO₂ | Lower (not specified) | Smaller pentacene grain size |
| HMDS-treated SiO₂ | Improved, but lower than PTS | Suppresses traps, but smaller grains than PTS-treated |
| PTS-treated SiO₂ | > 0.8 | Larger pentacene grains, improved stability |
Data sourced from Applied Physics Letters. aip.org
A major challenge for organic electronic devices is their susceptibility to environmental factors, particularly moisture and oxygen, which can lead to rapid degradation of performance. The use of this compound as a surface treatment has been shown to significantly enhance the stability of pentacene TFTs when operated in air. aip.org
The dense, hydrophobic self-assembled monolayer formed by PTS acts as a barrier, preventing the diffusion of water and oxygen to the active channel at the semiconductor-dielectric interface. aip.org This protective layer, combined with the larger grain structure of the pentacene film, contributes to the improved air stability of the device's electrical characteristics. aip.org This enhanced stability is a critical step towards the practical application of organic thin-film transistors in real-world environments.
The ability to form well-defined, patterned self-assembled monolayers of this compound on a gate dielectric surface offers a pathway to reducing the channel length of transistors. By selectively modifying the surface energy of the dielectric, the "wetting" properties of the subsequently deposited semiconductor can be controlled. This allows for more precise patterning of the active layer, which is a key factor in fabricating short-channel devices. Shorter channel lengths are desirable as they generally lead to higher operating speeds and lower power consumption. The use of PTS in this context is a valuable tool in the ongoing effort to scale down the dimensions of organic transistors.
Mitigation of Environmental Degradation in Device Performance
Polymeric Materials and Composites
This compound, by its chemical nature, can function as a silane (B1218182) coupling agent. gelest.com The trichlorosilyl end of the molecule can hydrolyze to form silanol groups, which can then condense with hydroxyl groups present on the surface of inorganic materials like glass fibers, fillers, or carbon fibers that have been surface-activated. researchgate.net This forms a strong covalent bond between the silane and the inorganic component.
The other end of the molecule, the phenethyl group, is organophilic and can physically or chemically interact with the polymer matrix. researchgate.net This dual functionality allows this compound to act as a molecular bridge at the interface, enhancing the adhesion between the two dissimilar phases. cnrs.fr Improved interfacial adhesion leads to more effective stress transfer from the polymer matrix to the reinforcement, resulting in a composite material with enhanced mechanical properties, such as strength and durability. cnrs.frcnrs.fr While specific studies detailing the performance of this compound in a particular polymer composite system are not provided, its fundamental properties align with those of effective silane coupling agents used to improve interfacial adhesion in a wide range of polymeric materials and composites. mdpi.comtecnalia.comfraunhofer.de
Surface Modification of Inorganic Substrates (e.g., Ceramics, PET Fabrics)
This compound is instrumental in modifying the surfaces of inorganic substrates like ceramics and polyethylene (B3416737) terephthalate (B1205515) (PET) fabrics. The process often involves creating a self-assembled monolayer (SAM) of this compound on the substrate. This monolayer alters the surface energy and chemical reactivity of the material.
In the context of PET fabrics, surface modification with compounds like this compound can introduce new functionalities. While PET is inherently inert, creating functional groups on its surface through chemical treatments allows for better adhesion to other materials, such as nitrile rubber in composite applications. nih.gov The modification can improve the compatibility between the PET fibers and a polymer matrix, leading to enhanced mechanical properties of the final composite material. mdpi.com Enzymatic treatments can also be used to increase the hydrophilicity of PET, making it more receptive to subsequent modifications and improving properties like dyeability without compromising the material's integrity. researchgate.net
Enhancement of Material Properties (e.g., Hydrophobicity, Impact Resistance, Flame Retardancy)
One of the most significant applications of this compound is in enhancing the properties of various materials.
Hydrophobicity: By forming a non-polar interphase, this compound coatings can effectively shield polar surfaces from water, inducing hydrophobicity. gelest.com This is particularly useful for protecting materials like wood and composites from moisture-related degradation. mdpi.com A treated surface can exhibit a water contact angle of 88°, indicating a significant increase in its water-repellent properties. gelest.com This is achieved by mitigating hydrogen bonding and creating a barrier to water, while still allowing for water vapor permeability, which prevents moisture from being trapped at the coating interface. gelest.com
Impact Resistance: While direct studies on this compound's effect on impact resistance are specific, the principles of surface modification and composite enhancement are relevant. Improving the interfacial adhesion between fibers and a polymer matrix, a known application of silane coupling agents, is a key strategy for enhancing the impact resistance of composite materials. researchgate.net The energy absorption capacity of a material during impact can be significantly improved by ensuring a strong bond between its constituent parts, preventing delamination and premature failure. researchgate.netbetongroep.nl Reinforcing materials with glass fibers, for instance, is a common method to improve impact strength. gzeroadditive.com
Integration into Novel Functional Polymer Architectures
This compound and similar functional silanes are pivotal in the synthesis of novel functional polymer architectures. These include hybrid inorganic-organic polymers like polysilsesquioxanes (PSSQs), which combine an inorganic framework with organic functional groups. researchgate.net The incorporation of phenethyl groups can be used to tailor the properties of these polymers for specific applications, such as in microelectronics and optics.
The ability to graft polymers onto surfaces using techniques like electropolymerization of a macro-reversible addition fragmentation chain-transfer (RAFT) agent opens up possibilities for creating complex, multi-layered polymer structures with tailored functionalities. researchgate.net this compound can be used to prepare surfaces for such grafting processes, ensuring a stable and reactive platform for polymer growth.
Biosensor and Biomedical Applications
The unique surface modification capabilities of this compound also extend to the biomedical field, where it is used in biosensors, drug delivery systems, and for enhancing the biocompatibility of materials.
Surface Functionalization for Biosensor Development
The development of highly sensitive and selective biosensors often relies on the effective immobilization of bioreceptor molecules onto a sensor surface. researchgate.netanr.fr this compound can be used to functionalize the surface of silicon-based biosensors, creating a stable and reactive layer for the attachment of proteins, antibodies, or other biological entities. nih.govnih.gov This surface functionalization is a critical step in ensuring the proper orientation and activity of the immobilized biomolecules, which in turn determines the sensitivity and reliability of the biosensor. mdpi.com
The process typically involves creating a self-assembled monolayer that presents specific functional groups for covalent bonding with the bioreceptors. This controlled immobilization helps to maximize the binding efficiency of the target analyte, leading to improved sensor performance. researchgate.net
Modification of Nanoparticles for Drug Delivery Systems
Nanoparticles are increasingly being explored as carriers for targeted drug delivery. frontiersin.orgmedsci.orgnih.gov Surface modification of these nanoparticles is essential to improve their stability, biocompatibility, and targeting efficiency. nih.gov While research on this compound in this specific context is emerging, related silanes like 2-(Carbomethoxy)ethyltrichlorosilane have been used to modify silica (B1680970) nanoparticles, enhancing their biocompatibility for drug delivery applications.
The general principle involves coating the nanoparticles with a biocompatible layer that can also be functionalized with targeting ligands. This "stealth" coating helps the nanoparticles to evade the immune system, prolonging their circulation time and increasing the likelihood of reaching the target tissue. frontiersin.org The functional groups on the surface can then interact with specific receptors on diseased cells, leading to targeted drug release.
Biomaterial Surface Engineering and Biocompatibility
The success of a biomedical implant is heavily dependent on its interaction with the surrounding biological environment, a property known as biocompatibility. researchgate.net Surface engineering is a powerful tool for improving the biocompatibility of materials used in implants and other medical devices. taylorfrancis.comnumberanalytics.com By modifying the surface chemistry and topography, it is possible to control cellular responses such as attachment, proliferation, and differentiation. researchgate.netmdpi.com
This compound can be used to create surfaces with specific properties that promote favorable biological responses. For instance, creating a hydrophobic surface can influence protein adsorption and subsequent cell interactions. researchgate.net The ability to precisely control the surface properties of biomaterials is crucial for applications in tissue engineering and regenerative medicine, where the goal is to create scaffolds that can support and guide tissue growth. mdpi.commdpi.com
Microelectronics and Nanocircuitry Fabrication
This compound (PETS) is a significant compound in the fields of microelectronics and nanocircuitry, primarily utilized for its ability to form high-quality self-assembled monolayers (SAMs). These monolayers are instrumental in modifying surface properties at the nanoscale, which is a critical aspect of fabricating advanced electronic components. The application of PETS in this domain largely revolves around its use as a surface treatment for gate dielectrics in transistors and its potential as a precursor for the deposition of specialized thin films.
Self-Assembled Monolayers for Surface Functionalization
In the fabrication of microelectronic devices, particularly organic thin-film transistors (OTFTs), the interface between the gate dielectric (commonly silicon dioxide, SiO₂) and the organic semiconductor layer is of paramount importance for device performance. PETS is used to form a SAM on the dielectric surface, a process that functionalizes the surface to be more compatible with the organic semiconductor. aip.org This surface modification can lead to improved crystallinity of the semiconductor layer, reduced trap states at the interface, and enhanced charge carrier mobility. rsc.orgresearchgate.net
The formation of a PETS SAM on a silicon dioxide surface is a chemical process where the trichlorosilyl group of the PETS molecule reacts with the hydroxyl groups on the substrate, forming strong covalent siloxane (Si-O-Si) bonds. This results in a densely packed, ordered monolayer with the phenethyl groups oriented outwards, creating a new surface with altered chemical and physical properties. nist.gov The typical thickness of a PETS SAM is in the range of 1 to 3 nanometers. mdpi.com
Research has shown that treating the SiO₂ gate insulator with PETS can significantly enhance the electrical characteristics of pentacene-based OTFTs. The surface treatment improves the ordering of the pentacene molecules, leading to larger grain sizes in the thin film. aip.org This improved morphology is directly linked to better device performance.
One study compared the effects of treating a SiO₂ gate insulator with various organosilanes on the performance of pentacene OTFTs. The device treated with a 0.3 wt% solution of PETS in anhydrous toluene exhibited a notable improvement in its electrical properties. sigmaaldrich.com
| Parameter | Untreated SiO₂ | PETS-Treated SiO₂ (0.3 wt%) |
| Field-Effect Mobility (cm²/Vs) | 3.57 × 10⁻¹ | 2.28 × 10⁻¹ |
| On/Off Current Ratio | 1.76 × 10⁷ | 3.99 × 10⁷ |
| Threshold Voltage (V) | -7.7 | Not Reported |
| Subthreshold Slope (V/decade) | 1.01 | Not Reported |
| Table 1: Performance of Pentacene OTFTs with and without PETS surface treatment. Data sourced from a 2007 thesis on OTFT fabrication. sigmaaldrich.com |
Another study highlighted the use of β-phenethyltrichlorosilane (β-PTS) for surface treatment, which resulted in a dramatic improvement in both performance and stability of pentacene TFTs. The mobility was reported to increase significantly, and the device showed enhanced stability when operated in air. rsc.org
| Parameter | Untreated SiO₂ | β-PTS-Treated SiO₂ |
| Field-Effect Mobility (cm²/Vs) | 0.28 | 1.61 |
| On/Off Current Ratio | > 10⁴ | > 10⁶ |
| Stability in Air (after 2000 scans) | Significantly degraded | Mobility > 1 cm²/Vs, On/Off Ratio > 10⁶ |
| Table 2: Comparison of electrical characteristics of pentacene TFTs with and without β-phenethyltrichlorosilane treatment. Data from Applied Physics Letters. rsc.org |
The small dipole moment of the PETS molecule is a key characteristic in these applications. It is contrasted with other organosilanes like 3-chloropropyltrichlorosilane (B1580857) (CPTS), which has a larger dipole moment. The choice of SAM can tune the built-in electric field at the gate insulator surface, affecting threshold voltage and charge injection. mdpi.com Studies on the bias stability of OFETs have also referenced PETS-treated devices, noting specific physical parameters like the dispersive parameter (β = 0.19) and relaxation time (τ = 1–7 × 10⁵ s), which are important for understanding the long-term operational stability of the transistors. nist.gov
Precursor for Thin Film Deposition
Beyond surface modification, organosilanes like PETS have potential as precursors in chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD) processes. rsc.orglamresearch.com These techniques are used to grow thin films with specific dielectric or barrier properties, which are essential components of microelectronic devices, serving as interlayer dielectrics, encapsulation layers, or passivation layers. mdpi.comappliedmaterials.com
A patent has listed this compound among other organohalosilanes as a compound that can be used to form an organic silica film. google.com.pg Such films are sought after for their potential as low-dielectric-constant (low-k) materials, which help to reduce signal delay and power consumption in integrated circuits. The process would involve the chemical reaction of the vaporized PETS precursor to deposit a solid film onto a substrate.
However, detailed research findings, including specific process conditions (e.g., temperature, pressure, gas flow rates) and the resulting properties (e.g., dielectric constant, refractive index, mechanical strength) of thin films deposited using PETS as the primary precursor, are not extensively available in public literature. The general principle involves the decomposition of the precursor in a controlled environment to form a silicon-based film, with the organic (phenethyl) group potentially being incorporated into the film to lower its density and, consequently, its dielectric constant. mdpi.com
The exploration of various organosilicon precursors for low-k interlayer dielectric fabrication is an active area of research, driven by the continuous miniaturization of semiconductor devices. mdpi.com While specific data for PETS-derived films are scarce, the properties of films derived from other phenyl-containing silane precursors in PECVD processes have been studied, showing dielectric constants in the range of 2.96–3.70, suggesting the potential for PETS in similar applications. mdpi.com
Hydrolysis and Condensation Reactions in the Presence of Moisture
This compound is highly sensitive to moisture. It reacts readily, and in some cases violently, with water and moisture present in the air. gelest.comfishersci.com This reactivity is a hallmark of chlorosilanes, which undergo hydrolysis to form silanols. These silanol intermediates are typically unstable and proceed to undergo condensation reactions to form siloxane oligomers and polymers. This process involves the formation of Si-O-Si linkages.
The initial step of hydrolysis involves the substitution of the chlorine atoms with hydroxyl groups. Following this, condensation occurs, linking the silicon atoms via oxygen bridges and releasing water. This reactivity is fundamental to its use in forming silicone resins and surface coatings. google.comgelest.com
Liberation of Hydrogen Chloride
A critical consequence of the hydrolysis of this compound is the liberation of hydrogen chloride (HCl) gas. gelest.comamazonaws.com For every Si-Cl bond that reacts with water, one molecule of HCl is produced. This reaction is vigorous and contributes to the corrosive nature of the compound when exposed to moisture. fishersci.ca The release of HCl gas is a significant safety consideration and necessitates handling the compound under dry, inert conditions. gelest.com
Thermal Stability and Decomposition Characteristics
Thermal decomposition, particularly in the presence of moisture or during combustion, can lead to the release of irritating and toxic gases. fishersci.comfishersci.ca Hazardous decomposition products include hydrogen chloride, carbon monoxide (CO), carbon dioxide (CO2), and silicon dioxide. gelest.comfishersci.ca The presence of the aromatic ring also means that organic acid vapors can be formed under fire conditions. gelest.com
Reactions with Incompatible Chemical Agents (Acids, Alcohols, Oxidizing Agents)
This compound is incompatible with a range of chemical agents, leading to potentially hazardous reactions.
Acids and Bases: It is incompatible with strong acids and strong bases. fishersci.comfishersci.ca
Alcohols: Alcohols will react with this compound in a manner similar to water (alcoholysis), replacing the chlorine atoms with alkoxy groups and producing hydrogen chloride. gelest.comamazonaws.com
Oxidizing Agents: Strong oxidizing agents are incompatible with this compound. gelest.comfishersci.com The nature of these reactions can vary, but they pose a significant hazard.
The following table summarizes the key incompatibilities of this compound:
| Incompatible Agent | Potential Outcome of Reaction |
| Water / Moisture | Violent reaction, liberation of Hydrogen Chloride gas |
| Acids | Incompatible |
| Alcohols | Reaction to form alkoxy-silanes and Hydrogen Chloride |
| Oxidizing Agents | Incompatible |
| Alkalis / Strong Bases | Incompatible |
Mechanisms of Degradation in Derived Compounds (e.g., Weak Bonds)
In the context of organic field-effect transistors (OFETs), degradation can manifest as a shift in threshold voltage. sci-hub.box This can be due to charge trapping at the interface between the semiconductor and the gate dielectric, which can be modified with silanes like this compound. While this compound itself has a relatively small dipole moment, its application in SAMs can influence the electronic properties and stability of the device. researchgate.netresearchgate.net The degradation in such systems is often related to charge trapping in localized states, which may be influenced by the chemical and structural nature of the silane-derived layer. sci-hub.box The long-term stability of such devices can also be affected by the slow, irreversible degradation of the organic semiconductor layer itself. sci-hub.box
Spectroscopic Data and Analysis
Hydrosilylation Reactions in this compound Synthesis
The addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, known as hydrosilylation, is a cornerstone for the formation of organosilicon compounds like this compound. wikipedia.org This method is commercially significant for producing a variety of organosilicon products. wikipedia.org
Catalytic Systems and Their Influence on Reaction Pathways
The synthesis of this compound via hydrosilylation of styrene (B11656) with trichlorosilane (B8805176) is heavily influenced by the choice of catalyst. Transition metal complexes, particularly those involving platinum, palladium, nickel, and rhodium, are commonly employed. libretexts.org
Palladium-based catalysts have demonstrated exceptional performance in the hydrosilylation of styrene. libretexts.org For instance, chiral palladium complexes can catalyze the asymmetric hydrosilylation of styrene with trichlorosilane, yielding 1-phenyl-1-silylethane with high regioselectivity. libretexts.org This is attributed to the formation of a stable π-benzyl palladium intermediate. libretexts.org While platinum catalysts are also effective, palladium systems often exhibit superior catalytic activity. libretexts.orgacs.org Nickel-based pincer complexes have also been shown to be efficient for the anti-Markovnikov hydrosilylation of terminal alkenes. mdpi.com
Recent advancements have also explored the use of more cost-effective transition metals. Iron-based catalysts, for example, have shown high Markovnikov selectivity in the hydrosilylation of styrene derivatives. nih.gov Similarly, cobalt-catalyzed systems can be tuned to favor either Markovnikov or anti-Markovnikov addition depending on the ligands and hydrosilane substrates used. nih.gov
The catalytic activity can also be influenced by the steric and electronic properties of the ligands attached to the metal center. For instance, in some ruthenium-catalyzed systems, the least sterically hindered complexes exhibit the highest activity. rsc.org
Table 1: Comparison of Catalytic Systems in Styrene Hydrosilylation
| Catalyst System | Regioselectivity | Key Features |
|---|---|---|
| Palladium-(S)-MeO-mop | 93:7 (1-octylsilane:2-octylsilane) | High enantioselectivity (95% ee). libretexts.org |
| Chiral Bis(oxazolinyl)phenylrhodium | Moderate | High enantioselectivity. libretexts.org |
| Iron-bis(imino)pyridine complexes | ≥98% Markovnikov | High yields for styrene derivatives. nih.gov |
| Cobalt(II) amide/NHC | Anti-Markovnikov | Effective for aliphatic alkenes. nih.gov |
| Nickel-based pincer complexes | Anti-Markovnikov | High turnover frequencies. mdpi.com |
Regioselectivity and Yield Optimization
In the hydrosilylation of styrene to form this compound, two primary regioisomers can be formed: the α-adduct (Markovnikov product) and the β-adduct (anti-Markovnikov product). Palladium-catalyzed hydrosilylation of styrene derivatives typically exhibits high regioselectivity, favoring the formation of benzylic silanes (the α-adduct) due to the involvement of a π-benzylic palladium intermediate. scientificspectator.com
However, the regioselectivity can be influenced by the choice of catalyst and reaction conditions. For example, while palladium catalysts often favor the α-adduct, certain iron and cobalt catalyst systems can be designed to selectively produce the β-adduct (anti-Markovnikov product). nih.gov The use of specific ligands, such as in the case of cobalt-catalyzed reactions, can direct the reaction towards either Markovnikov or anti-Markovnikov products. nih.gov
Yield optimization is a critical aspect of the synthesis. For instance, in the palladium-catalyzed asymmetric hydrosilylation of styrene, the use of benzene (B151609) as a solvent has been shown to improve the enantioselectivity of the reaction significantly. scientificspectator.com The choice of the silane (B1218182) itself also plays a role; for example, some nickel catalysts show high activity with secondary hydrosilanes but lower activity with primary or tertiary silanes. mdpi.com
Historical Development of Hydrosilylation in Organosilane Production
The history of hydrosilylation dates back to the mid-20th century. mdpi.comnumberanalytics.com The first report of a hydrosilylation reaction was in 1947, involving the addition of trichlorosilane to an octene in the presence of a peroxide catalyst. researchgate.net However, the term "hydrosilylation" was officially coined by Speier and colleagues in 1957 to describe the platinum-catalyzed addition of trichlorosilane to 1-octene. numberanalytics.comnumberanalytics.com
Several key events in 1946 marked the birth of hydrosilylation technology. mdpi.com These include a patent application by Mackenzie et al. for preparing addition compounds of hydridosilanes and unsaturated organic compounds, and another by Wagner and Strother for a process to produce organosilicon compounds using a platinum group metal catalyst. mdpi.com A seminal paper by Sommer et al. on peroxide-catalyzed hydrosilylation was also submitted in the same year. mdpi.com
Initially, the focus was on developing methods for silicon-carbon bond formation as an alternative to the Grignard and similar transformations of Si-Cl bonds. mdpi.com The Direct Process, while practical for methylchlorosilanes and phenylchlorosilanes, was not suitable for other alkyl or aryl analogs. mdpi.com Platinum-catalyzed hydrosilylation emerged as a versatile and commercially viable method for synthesizing a wide array of organofunctional silanes and siloxanes. mdpi.comnumberanalytics.com This breakthrough enabled the large-scale production of materials like silicone rubbers and polyurethane foams. mdpi.commdpi.com
Gas Phase Condensation Approaches for this compound Formation
Gas-phase synthesis represents an alternative route for the production of organosilanes. mdpi.com This method involves high-temperature reactions in the vapor phase and offers advantages such as the potential for continuous production. benthamscience.com
Influence of Chloralkanes and Temperature on Product Distribution
In the gas-phase synthesis of phenyltrichlorosilane, a related compound, the reaction of chlorobenzene (B131634) and trichlorosilane is carried out at high temperatures, typically between 540-680°C. benthamscience.com While this method can achieve yields up to 65%, it is often plagued by low yields and the formation of carbon deposits. benthamscience.com
To enhance the efficiency of this process, chloralkanes can be introduced into the reaction mixture. researchgate.netresearchgate.net The addition of chloralkanes has a promoting effect on the synthesis, which is primarily attributed to the generation of chloralkane radicals from the dissociation of the C-Cl bond. researchgate.netresearchgate.net The effectiveness of the chloromethane (B1201357) as a promoter increases with the number of chlorine atoms in the molecule. researchgate.netresearchgate.net
Temperature is a critical parameter that influences the product distribution. researchgate.netresearchgate.net Studies on the reaction between chlorobenzene and trichlorosilane have shown different kinetic behaviors at different temperature ranges, suggesting different reaction mechanisms are at play. researchgate.net For instance, in a static system, the reaction has a lower activation energy in the 380–430°C range compared to the 470–575°C range. researchgate.net
Radical and Silylene Intermediate Formation in Reaction Systems
The mechanism of gas-phase condensation reactions for organosilane synthesis is complex and involves the formation of highly reactive intermediates, including radicals and silylenes (the silicon analog of carbenes). researchgate.netwikipedia.org
In the presence of chloralkanes, both trichlorosilyl (B107488) radicals (•SiCl₃) and dichlorosilylene (B1217353) (:SiCl₂) have been detected as intermediates. researchgate.netresearchgate.net The pyrolysis of trichlorosilane itself has been shown to proceed through a mechanism involving the formation of both radicals and silylenes. researchgate.net The formation of dichlorosilylene can occur at temperatures around 670°C through the recombination of trichlorosilyl radicals and subsequent α-elimination. researchgate.net
The formation of these reactive species is crucial for the synthesis of the desired organosilane product. researchgate.net For example, it is believed that the conversion of metallic silicon to tetravalent silicon compounds can proceed through silylene intermediates. wikipedia.org The study of these intermediates helps in understanding the reaction pathways and in optimizing the reaction conditions to favor the formation of the desired product while minimizing side reactions and the formation of unwanted byproducts. researchgate.netresearchgate.net
Proposed Reaction Mechanisms for Gas Phase Synthesis
While the industrial synthesis of this compound is predominantly achieved through liquid-phase catalytic hydrosilylation of styrene with trichlorosilane, theoretical and mechanistic studies allow for the proposal of a gas-phase synthetic route. Such a reaction, typically occurring at elevated temperatures or under photochemical conditions (e.g., UV irradiation), is postulated to proceed via a free-radical chain mechanism. rsc.orgacs.orgpageplace.de This mechanism circumvents the need for a metal catalyst and relies on the thermal or photolytic generation of reactive radical intermediates.
The proposed mechanism consists of three fundamental stages: initiation, propagation, and termination.
Initiation: The reaction begins with the homolytic cleavage of the silicon-hydrogen bond in trichlorosilane (HSiCl₃), which is the weakest bond in the molecule. This step generates a hydrogen atom and a trichlorosilyl radical (•SiCl₃). High temperatures in a gas-phase reactor provide the necessary energy to overcome the bond dissociation energy.
Reaction: HSiCl₃ + energy → H• + •SiCl₃
Studies on the thermal decomposition of trichlorosilane indicate that while the primary decomposition pathways at high temperatures (above 600 K) involve the elimination of H₂ or HCl to form dichlorosilylene (SiCl₂), the formation of silyl (B83357) radicals is a crucial elementary step in many gas-phase processes. acs.orgresearchgate.net
Propagation: The propagation phase consists of a two-step cycle where the trichlorosilyl radical reacts with styrene, and the resulting product radical regenerates the silyl radical.
Step 1: Radical Addition: The electrophilic trichlorosilyl radical adds across the π-bond of the styrene molecule. rsc.org The addition is highly regioselective, with the silicon-centered radical attacking the terminal carbon (β-carbon) of the vinyl group. This regioselectivity is governed by the formation of the most stable radical intermediate, which in this case is a resonance-stabilized benzylic radical.
Reaction: C₆H₅CH=CH₂ + •SiCl₃ → C₆H₅ĊH-CH₂SiCl₃
Step 2: Hydrogen Abstraction: The newly formed benzylic radical abstracts a hydrogen atom from another molecule of trichlorosilane. This step yields the stable final product, this compound, and regenerates a trichlorosilyl radical, which can then participate in another cycle, thus propagating the chain reaction.
Reaction: C₆H₅ĊH-CH₂SiCl₃ + HSiCl₃ → C₆H₅CH₂-CH₂SiCl₃ + •SiCl₃
Termination: The chain reaction is terminated when any two radical species combine to form a stable, non-radical molecule. The low concentration of radicals in the gas phase makes this a rare event compared to the propagation steps. Possible termination reactions include:
Reaction 1: •SiCl₃ + •SiCl₃ → Si₂Cl₆ (Hexachlorodisilane)
Reaction 2: C₆H₅ĊH-CH₂SiCl₃ + •SiCl₃ → C₆H₅CH(SiCl₃)-CH₂SiCl₃
Reaction 3: 2 C₆H₅ĊH-CH₂SiCl₃ → C₆H₅CH(CH₂SiCl₃)-CH(CH₂SiCl₃)C₆H₅
Kinetic Studies of this compound Formation Reactions
The kinetics of the initiation step, the thermal decomposition of trichlorosilane, have been a subject of theoretical calculations. The unimolecular decomposition of HSiCl₃ to form SiCl₂ and HCl has a high activation energy barrier, calculated to be around 72.7 kcal/mol. acs.org The homolytic cleavage to form radicals would also require significant energy input.
Kinetic studies of the addition of trichlorosilyl radicals to various 1-olefins have shown that the radical possesses an electrophilic character, and the rate of addition increases with alkyl substitution on the double bond. rsc.org For the reaction of •SiCl₃ with ethylene, a key model for the addition to the vinyl group of styrene, the kinetics have been determined.
The hydrogen abstraction step, where the phenylethyl radical intermediate reacts with HSiCl₃, is also critical. Kinetic studies on the analogous reaction of chlorine atoms with trichlorosilane show a very fast reaction with a rate constant of (2.8 ± 0.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K, indicating the high reactivity of the Si-H bond towards radical attack. aip.org
The following table summarizes kinetic parameters for key elementary reaction types relevant to the proposed gas-phase synthesis of this compound.
| Reaction Type | Example Reaction | Kinetic Parameter | Value | Reference |
| Thermal Decomposition (Initiation) | SiCl₃H → SiCl₂ + HCl | Activation Energy (Ea) | 72.7 kcal/mol | acs.org |
| Radical Abstraction from HSiCl₃ | Cl• + HSiCl₃ → HCl + •SiCl₃ | Rate Constant (k) at 298 K | (2.8 ± 0.1) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | aip.org |
| Silyl Radical Addition to Olefin | •SiCl₃ + C₂H₄ ⇌ •CH₂CH₂SiCl₃ | Log(A₅/M⁻¹s⁻¹) (Forward) | 8.0 | rsc.org |
| Silyl Radical Addition to Olefin | •SiCl₃ + C₂H₄ ⇌ •CH₂CH₂SiCl₃ | E₅ (Forward) | 2.1 kcal/mol | rsc.org |
Advanced Analytical Methodologies for Characterization of Phenethyltrichlorosilane and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure of materials. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the qualitative and quantitative analysis of organosilicon compounds, including phenethyltrichlorosilane. optica.org By analyzing the characteristic absorption bands, one can identify the functional groups present in the molecule and monitor changes in its structure during chemical reactions.
The FTIR spectrum of this compound exhibits several characteristic absorption bands that provide valuable information about its molecular structure. The presence of the Si-Cl bond is confirmed by strong absorptions in the range of 425-625 cm⁻¹. gelest.com Specifically, SiCl₃ compounds typically show two bands in this region. gelest.com The aromatic nature of the phenethyl group is evidenced by the C-H stretching vibrations of the phenyl ring, which appear at approximately 3060 and 3020 cm⁻¹. gelest.com Additionally, the Si-CH₂ stretching and bending vibrations can be observed, providing further confirmation of the phenethyl group's attachment to the silicon atom.
When this compound undergoes hydrolysis and condensation to form polysiloxanes, FTIR spectroscopy can be used to monitor the reaction progress. The disappearance of the Si-Cl bands and the appearance of broad bands corresponding to Si-O-Si asymmetric and symmetric stretching vibrations around 1100 cm⁻¹ and 790 cm⁻¹, respectively, indicate the formation of a siloxane network. researchgate.netresearchgate.net Furthermore, the presence of silanol (B1196071) (Si-OH) groups, which are intermediates in the condensation process, can be identified by a broad absorption band in the region of 3200-3400 cm⁻¹ (for hydrogen-bonded OH) and a sharper band around 3690 cm⁻¹ for free OH groups. gelest.comresearchgate.net
Table 1: Characteristic FTIR Absorption Bands for this compound and its Hydrolysis/Condensation Products
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Si-Cl | Stretching | 425-625 | gelest.com |
| Phenyl C-H | Stretching | 3020, 3060 | gelest.com |
| Si-O-Si | Asymmetric Stretching | ~1100 | researchgate.netresearchgate.net |
| Si-O-Si | Symmetric Stretching | ~790 | researchgate.net |
| Si-OH | Stretching (H-bonded) | 3200-3400 | gelest.comresearchgate.net |
| Si-OH | Stretching (free) | ~3690 | gelest.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organosilicon compounds in both solution and solid states. ucsb.edu It provides information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
²⁹Si NMR spectroscopy is particularly powerful for studying the hydrolysis and condensation reactions of trichlorosilanes like this compound. tandfonline.comnih.gov The chemical shift of the ²⁹Si nucleus is highly sensitive to its local environment, including the number and type of substituents attached to the silicon atom. rsc.orgrsc.orghuji.ac.il This sensitivity allows for the quantitative monitoring of different silicon species present during the polymerization process. nih.gov
In its unhydrolyzed state, the trichlorosilyl (B107488) group of this compound would exhibit a characteristic ²⁹Si NMR signal. Upon hydrolysis, the chlorine atoms are replaced by hydroxyl groups, leading to the formation of silanetriol intermediates (R-Si(OH)₃), which resonate at a different chemical shift. As condensation proceeds, siloxane bonds (Si-O-Si) are formed, resulting in the appearance of new signals corresponding to T¹, T², and T³ structures. These notations refer to a silicon atom bonded to one, two, or three other silicon atoms through oxygen bridges, respectively. By integrating the areas of these distinct peaks, the relative concentrations of monomers, dimers, oligomers, and fully condensed network structures can be determined as a function of reaction time. researchgate.net This provides valuable kinetic data on the rates of hydrolysis and condensation. tandfonline.com
Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Silane (B1218182) Condensation Species
| Silicon Species | Notation | Typical Chemical Shift Range (ppm) | Reference |
| Monomer (RSiX₃) | T⁰ | Varies with X (Cl, OH) | researchgate.netscispace.com |
| Dimer (end-group) | T¹ | -47 to -49 | researchgate.net |
| Linear chain (middle) | T² | -55 to -60 | researchgate.net |
| Cross-linked | T³ | -60 to -70 | researchgate.netresearchgate.net |
Note: The exact chemical shifts can be influenced by the nature of the organic substituent (R) and the solvent.
¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the organic structure of this compound and its derivatives. nih.govnii.ac.jp
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the phenyl group and the ethyl chain are observed. The aromatic protons typically appear as a multiplet in the downfield region (around 7-8 ppm), while the methylene (B1212753) protons of the ethyl linker (-CH₂-CH₂-) will show characteristic multiplets with specific coupling patterns that confirm their connectivity. chemicalbook.comspectrabase.com
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. chemicalbook.comhmdb.cahmdb.ca The chemical shifts of the aromatic carbons and the aliphatic carbons of the phenethyl group can be precisely assigned, verifying the integrity of the organic moiety attached to the silicon atom. For instance, the carbon atom directly bonded to the silicon (Si-CH₂) will have a characteristic chemical shift that is influenced by the electronegativity of the silicon and the three chlorine atoms. umich.edu
Table 3: Expected NMR Data for this compound
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | Phenyl protons | ~7.0 - 7.5 | Multiplet |
| ¹H | -CH₂-Si | ~1.5 - 2.0 | Triplet (approx.) |
| ¹H | -CH₂-Ph | ~2.5 - 3.0 | Triplet (approx.) |
| ¹³C | Phenyl carbons | ~125 - 145 | Multiple signals |
| ¹³C | -CH₂-Si | ~20 - 30 | Single peak |
| ¹³C | -CH₂-Ph | ~30 - 40 | Single peak |
Note: These are approximate values and can vary depending on the solvent and spectrometer frequency. The multiplicity is an approximation due to potential complex coupling.
29Si NMR for Monitoring Condensation and Polymerization
Surface-Sensitive Spectroscopic Techniques
When this compound is used to form self-assembled monolayers (SAMs) on surfaces, specialized techniques are required to probe the structure and orientation of the molecules at the interface.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful synchrotron-based technique used to determine the molecular orientation and chemical bonding in thin films and self-assembled monolayers. nih.govacs.orgusask.ca The technique involves exciting a core-level electron to an unoccupied molecular orbital by tuning the energy of the incident X-rays. cornell.edu The absorption intensity is dependent on the relative orientation of the electric field vector of the polarized X-rays and the transition dipole moment of the specific molecular orbital being probed. nist.gov
For this compound SAMs, NEXAFS spectroscopy at the carbon K-edge can provide detailed information about the orientation of the phenyl rings. nist.govnist.gov By measuring the intensity of the π* resonance associated with the aromatic ring as a function of the X-ray incidence angle, the average tilt angle of the phenyl rings with respect to the substrate surface can be determined. acs.orgnih.gov For example, a strong π* resonance at normal X-ray incidence and a weak resonance at grazing incidence would indicate that the phenyl rings are oriented predominantly parallel to the surface. Conversely, if the rings are oriented perpendicular to the surface, the angular dependence of the π* resonance intensity will be reversed. acs.org This information is critical for understanding how the molecular architecture of the SAM influences surface properties. diva-portal.org
Table 4: Application of NEXAFS to this compound SAMs
| Feature | Description | Information Gained | Reference |
| Carbon K-edge | Excitation of C 1s electrons. | Provides information on C-C and C-H bonds. | nih.gov |
| π* Resonance | Transition from C 1s to unoccupied π* orbitals of the phenyl ring. | Used to determine the orientation of the aromatic ring. | acs.orgnih.gov |
| σ* Resonance | Transition from C 1s to unoccupied σ* orbitals. | Provides information on C-C and C-H bond orientation. | acs.org |
| Angular Dependence | Measurement of spectral intensity at different X-ray incidence angles. | Quantifies the average molecular tilt angle. | nih.govacs.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 1 to 10 nanometers of a material's surface. thermofisher.comwikipedia.org This makes it an invaluable tool for analyzing surfaces functionalized with this compound. The process involves irradiating the sample with X-rays, which causes the emission of core-level electrons. micro.org.au By measuring the kinetic energy of these photoelectrons, the binding energy can be determined, which is characteristic of each element and its chemical environment. wikipedia.orgmicro.org.au
In the context of this compound-treated surfaces, XPS can confirm the presence of silicon, carbon, and chlorine on the substrate. High-resolution scans of the Si 2p, C 1s, and Cl 2p regions can provide information about the chemical bonding. For instance, the Si 2p spectrum can distinguish between silicon in the silane molecule and silicon in a silica-based substrate. It can also indicate the formation of Si-O-Si bonds, suggesting cross-linking of the silane layer. mdpi.com The C 1s spectrum can be deconvoluted to identify carbon atoms in the phenethyl group and to detect any surface contamination.
Quantitative analysis of the XPS data allows for the determination of the atomic concentrations of the elements on the surface, providing insights into the density and uniformity of the silane coating. mdpi.comnih.gov By comparing the elemental ratios to the stoichiometric ratios of this compound, the extent of surface coverage and the orientation of the molecules can be inferred. For example, a study on silanized surfaces used the ratio of the N1s signal to the Si2p signal to evaluate the surface deposition of aminopropyl triethoxysilane (B36694) (APTES). researchgate.net
Table 1: Illustrative XPS Data for a this compound-Modified Silicon Wafer
| Element | Binding Energy (eV) | Atomic Concentration (%) | Chemical State Information |
| Si 2p | ~102-103 | 30 | Indicates Si-O-C and Si-O-Si linkages, confirming silane reaction with the surface. |
| C 1s | ~285 | 55 | Corresponds to the phenethyl group (C-C, C-H) and adventitious carbon. |
| O 1s | ~532 | 14 | Represents the native oxide layer on the silicon and Si-O-Si bonds. |
| Cl 2p | ~200 | 1 | Residual chlorine, indicating incomplete hydrolysis of the trichlorosilyl group. |
Note: The values in this table are illustrative and can vary depending on the specific reaction conditions and substrate.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing the distribution of products in reaction mixtures.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC is used to determine the product distribution from its synthesis or subsequent reactions. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. youtube.com The separation is based on the differential partitioning of the components between the mobile and stationary phases.
A typical GC analysis of a reaction mixture containing this compound might aim to quantify the desired product, unreacted starting materials, and any byproducts. For instance, during the synthesis of this compound, GC can be used to monitor the reaction progress and optimize conditions to maximize the yield of the target isomer (e.g., β-isomer vs. α-isomer). gelest.com GC can also be coupled with a mass spectrometer (GC-MS) for the definitive identification of the separated components. nii.ac.jpresearchgate.net The retention time of a peak in the chromatogram helps in identifying a compound, while the peak area is proportional to its concentration. youtube.com
Table 2: Example GC Product Distribution for the Hydrosilylation of Styrene (B11656) with Trichlorosilane (B8805176)
| Peak No. | Retention Time (min) | Compound | Area % |
| 1 | 3.5 | Trichlorosilane (unreacted) | 10.2 |
| 2 | 8.2 | Styrene (unreacted) | 5.1 |
| 3 | 12.5 | α-Phenethyltrichlorosilane | 15.3 |
| 4 | 13.1 | β-Phenethyltrichlorosilane | 68.5 |
| 5 | 15.4 | Dichlorodi(phenethyl)silane | 0.9 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from a GC analysis.
High-performance liquid chromatography (HPLC) is a versatile analytical technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgadvancechemjournal.com It is particularly useful for analyzing non-volatile or thermally sensitive compounds, making it suitable for assessing the purity of this compound and studying its degradation products. moravek.com In HPLC, a liquid sample is pumped at high pressure (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). advancechemjournal.com
For purity analysis, a solution of this compound is injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the pure compound and smaller peaks for any impurities. moravek.com The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.
HPLC is also employed to study the degradation of this compound, for example, through hydrolysis. By analyzing samples at different time points, the rate of degradation and the formation of degradation products, such as phenethylsilanetriol, can be monitored. nih.govjrespharm.com The choice of mobile and stationary phases is critical for achieving good separation of the analyte from its impurities or degradation products. nih.gov
Table 3: HPLC Purity Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Compound | Area % |
| 1 | 2.1 | Solvent | - |
| 2 | 4.5 | Impurity 1 | 0.8 |
| 3 | 5.8 | This compound | 98.5 |
| 4 | 7.2 | Impurity 2 (e.g., hydrolyzed species) | 0.7 |
Note: This table represents typical data for an HPLC purity assessment.
Gas Chromatography (GC) for Product Distribution Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. khanacademy.org In a typical MS experiment, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio and detected. msu.edu
The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to the mass of the intact molecule. The isotopic pattern of this peak, due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), can further confirm the presence of three chlorine atoms in the molecule.
When subjected to ionization, the this compound molecule can fragment in predictable ways. libretexts.org The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for organosilanes include the cleavage of the silicon-carbon bond and the loss of chlorine atoms. For this compound, characteristic fragments would include the loss of a chlorine radical, the cleavage of the ethyl bridge, and the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a common fragment for compounds containing a benzyl (B1604629) group.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound (C₈H₉Cl₃Si)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |
| 238, 240, 242 | [C₈H₉Cl₃Si]⁺ | Molecular Ion (M+) |
| 203, 205, 207 | [C₈H₉Cl₂Si]⁺ | [M - Cl]⁺ |
| 133 | [C₈H₉Si]⁺ | [M - 3Cl]⁺ |
| 105 | [C₈H₉]⁺ | [Phenethyl]⁺ |
| 91 | [C₇H₇]⁺ | [Tropylium]⁺ |
Note: The presence and relative abundance of these fragments can help confirm the structure of the molecule.
Surface Characterization Techniques
Beyond chemical composition, the physical properties of surfaces modified with this compound are critical.
Contact angle measurement is a simple yet powerful technique to characterize the wettability of a surface. biolinchina.com It involves placing a liquid droplet on the surface and measuring the angle formed at the three-phase (solid, liquid, gas) contact point. keylinktech.com For surfaces treated with this compound, water is typically used as the probe liquid. The phenethyl group is non-polar, and therefore, a surface coated with this compound is expected to be hydrophobic, resulting in a high water contact angle (typically > 90°). gelest.com
The contact angle provides a quantitative measure of the effectiveness of the hydrophobic surface treatment. dataphysics-instruments.combiolinscientific.com A higher contact angle indicates a more hydrophobic surface and, by extension, a more complete and well-ordered silane layer. Dynamic contact angle measurements, which involve measuring the advancing and receding angles as the liquid is added or removed, can provide information about surface heterogeneity and roughness. researchgate.net
From the contact angle values obtained with different liquids, the surface energy of the modified surface can be calculated. twi-global.com Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. A low surface energy is characteristic of a hydrophobic surface. This parameter is crucial for understanding and predicting the adhesion, coating, and biocompatibility properties of the treated material. researchgate.net
Table 5: Water Contact Angle and Surface Energy Data for Different Surfaces
| Surface | Water Contact Angle (°) | Surface Energy (mJ/m²) |
| Uncoated Glass | 25 | 72 |
| This compound-coated Glass | 88 gelest.com | 25-30 |
| Polytetrafluoroethylene (PTFE) | 110 | 19.1 twi-global.com |
Note: The values for the coated glass are typical and can be influenced by coating quality. The PTFE value is for comparison.
Electrochemical Measurements for Corrosion Resistance Assessment
The evaluation of the corrosion resistance of surfaces treated with this compound and its derivatives relies heavily on electrochemical techniques. These methods provide quantitative data on the protective properties of the silane film and its ability to act as a barrier against corrosive species. The primary techniques employed for this purpose are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These analyses are crucial for understanding the kinetics of corrosion reactions occurring at the metal-coating interface.
Potentiodynamic Polarization Studies
Potentiodynamic polarization is a direct current (DC) technique used to determine the corrosion rate of a material. It involves scanning the potential of the working electrode (the coated metal sample) and measuring the resulting current. The data is typically plotted as a logarithm of the current density versus the applied potential, known as a Tafel plot. From these plots, key electrochemical parameters can be extracted, including the corrosion potential (Ecorr), corrosion current density (icorr), and polarization resistance (Rp). A lower corrosion current density and a more positive (or noble) corrosion potential generally indicate better corrosion resistance.
For organosilane coatings, including those conceptually similar to this compound, the formation of a dense, cross-linked siloxane network on the metal surface acts as a physical barrier to the corrosive environment. This barrier effect is reflected in the potentiodynamic polarization curves. Studies on self-assembled monolayers (SAMs) of alkyltrichlorosilanes, which share the trichlorosilyl functional group with this compound, have demonstrated their effectiveness as corrosion inhibitors. The presence of the silane layer significantly reduces both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reaction rates. mdpi.commdpi.com This indicates that these coatings function as mixed-type inhibitors.
For instance, in a study on 1-dodecanethiol (B93513) self-assembled monolayers on a copper surface, the corrosion current density was observed to decrease significantly in the presence of the monolayer, signifying enhanced corrosion protection. mdpi.com Similarly, research on various functionalized organosilanes on galvanized steel has shown that the inhibition efficiency is dependent on the nature of the organic functional group, which influences the packing density and adhesion of the silane film. innovationforever.comtypeset.io While specific data for this compound is not extensively published, the phenethyl group would be expected to contribute to a hydrophobic and bulky barrier.
A representative set of potentiodynamic polarization data for a bare metal substrate versus one coated with a protective organosilane film is presented in Table 1.
Table 1: Representative Potentiodynamic Polarization Data for a Coated Metal Substrate This table presents illustrative data based on typical findings for organosilane coatings to demonstrate the principles of the technique.
| Sample | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Polarization Resistance (Rp) (kΩ·cm²) | Inhibition Efficiency (%) |
| Bare Metal | -650 | 15.0 | 1.8 | - |
| Silane Coated | -400 | 1.2 | 22.5 | 92.0 |
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive alternating current (AC) technique for characterizing the properties of protective coatings and the corrosion processes occurring at the substrate interface. bohrium.com The measurement involves applying a small amplitude sinusoidal potential signal over a wide range of frequencies and measuring the current response. The impedance data is often represented in the form of Nyquist and Bode plots.
For a coated metal, the EIS data can be modeled using an equivalent electrical circuit (EEC) to extract quantitative parameters that describe the coating's properties and the corrosion behavior. A simple EEC for a coated metal typically includes:
Rs: The solution resistance.
Cc (or Q_c): The coating capacitance (or constant phase element for a non-ideal capacitor), which is related to the water uptake of the coating. A lower coating capacitance generally indicates better barrier properties.
Rc (or Rpo): The coating resistance (or pore resistance), which represents the resistance to ion flow through the pores and defects in the coating. A high coating resistance is desirable for good corrosion protection.
Cdl (or Q_dl): The double-layer capacitance at the metal-electrolyte interface, which is related to the delaminated area.
Rct: The charge transfer resistance at the metal-electrolyte interface. A high charge transfer resistance indicates slow corrosion kinetics.
For example, research on coatings prepared from tetraethoxysilane (TEOS) and other functional silanes on steel has demonstrated that the formation of a dense Si-O-Si network, along with strong adhesion to the substrate, results in high impedance values, effectively hindering the penetration of corrosive species. mdpi.com The hydrophobic nature of the organic group, such as the phenethyl group in this compound, is expected to further enhance the barrier properties by repelling water from the surface.
Table 2 presents typical EIS-derived parameters for a bare metal and a metal substrate coated with a representative organosilane film after immersion in a corrosive solution.
Table 2: Representative Electrochemical Impedance Spectroscopy (EIS) Data for a Coated Metal Substrate This table presents illustrative data based on typical findings for organosilane coatings to demonstrate the principles of the technique.
Environmental Fate and Ecotoxicological Impact Assessment
Degradation Pathways and Dissipation in Environmental Compartments
The dissipation of phenethyltrichlorosilane in the environment is rapid and primarily driven by chemical reactions rather than biological processes.
The primary degradation pathway for this compound in aquatic environments is rapid and violent hydrolysis. Organochlorosilanes react quickly with water to form corresponding silanols and hydrogen chloride (HCl). oecd.orgnoaa.govgoogle.com For this compound, this reaction yields phenethylsilanetriol and three equivalents of HCl. The reaction is generally complete in under a minute. oecd.org
The resulting phenethylsilanetriol is unstable and readily undergoes self-condensation to form insoluble, polymeric phenethylpolysilsesquioxanes. google.comosti.gov The other product, hydrogen chloride, dissolves in water to form hydrochloric acid, which will significantly lower the pH of the surrounding water, leading to secondary ecotoxicological effects. noaa.govoecd.org
Due to the speed and dominance of this abiotic hydrolysis, the role of direct biotransformation of the parent this compound molecule by aquatic organisms is considered negligible. The environmental impact is primarily associated with the hydrolysis products: the sudden decrease in pH from HCl and the formation of solid polysiloxanes. oecd.orgecetoc.org
In soil environments, the fate of this compound is also governed by hydrolysis upon contact with soil moisture. researchgate.net The chemical reaction involves four main stages: hydrolysis with adsorbed water on soil particles, condensation to form oligomers, creation of hydrogen bonds with soil components, and finally the formation of strong, covalent Si-O-Si bonds with the silica-based soil matrix. researchgate.net This process, known as silanization, can render the soil hydrophobic. researchgate.net
The degradation products in soil are the same as in aquatic environments: phenethylpolysiloxanes and hydrochloric acid. osti.govresearchgate.net The introduction of HCl will acidify the soil, which can affect nutrient availability and microbial community structure. academicjournals.orgnih.gov
While soil microorganisms play a crucial role in the degradation of many organic pollutants, their direct metabolic action on the parent this compound is minimal due to its rapid hydrolysis. mdpi.comfrontiersin.org However, the soil microbial community would be involved in the slower, long-term breakdown of the resulting phenethylpolysilsesquioxane polymers and would be impacted by the changes in soil pH. frontiersin.orgmdpi.com The rate of degradation of chemicals in soil is generally influenced by factors such as pH, organic carbon content, and microbial biomass. nih.govmdpi.com
This compound is a combustible liquid with a boiling point of 93-96 °C at a reduced pressure of 3 mm Hg. gelest.com Its potential to volatilize is a relevant dissipation pathway, particularly before it comes into contact with water. The release of this compound can result in irritating fumes and vapors. gelest.com
Environmental conditions significantly influence its volatilization. Increased temperature will raise the vapor pressure of the compound, leading to a higher rate of volatilization. researchgate.net Conversely, in the presence of atmospheric moisture, the compound will hydrolyze, forming non-volatile polysiloxanes and HCl, which can exist as an aerosol or vapor cloud. globalsilicones.orgnih.gov Therefore, the persistence of volatile this compound in the atmosphere is expected to be short, with its fate being rapid conversion to its hydrolysis products. researchgate.netacs.org
Metabolic Transformation and Degradation Products in Soil Systems
Environmental Transport and Distribution Mechanisms
The transport and distribution of this compound are limited by its high reactivity. An accidental release into the environment would result in a hydrogen chloride vapor fog. globalsilicones.org Due to its rapid hydrolysis, the long-range transport of the parent compound in moist air or water is unlikely. nih.gov
Transport of the chemical for industrial use is regulated; it is classified as a corrosive and toxic liquid under UN number 2922. gelest.com In the event of a spill, its transport would be localized. The liquid is heavier than water and would sink, reacting vigorously at the interface. globalsilicones.org The resulting solid polysiloxane could then be physically transported by water currents, while the hydrochloric acid would dissolve and disperse, acidifying the aquatic system.
In terrestrial environments, if spilled, the compound would rapidly react with soil moisture, covalently bonding to the soil particles and limiting its mobility and leaching potential in its original form. researchgate.net The primary mobile degradation product would be the dissolved hydrochloric acid, which could leach into groundwater.
Toxicological Studies and Risk Assessment Methodologies
The risk assessment for highly reactive substances like this compound often considers the toxicity of the stable hydrolysis products rather than the parent compound, especially for aquatic ecosystems. oecd.orgecetoc.org
In vitro and in vivo studies are standard methods for evaluating the toxicity of chemical substances. In vitro tests use cultured cells (like human bronchial epithelial cells) or tissues to assess cytotoxicity, such as through assays measuring cell viability, membrane integrity (e.g., lactate (B86563) dehydrogenase release), or inflammatory responses. oup.comnih.govthepsci.eu In vivo tests evaluate effects on whole organisms, such as lethality studies in rats or ecotoxicological tests on fish, invertebrates (e.g., Daphnia magna), and algae. oecd.org
For this compound, available in vivo data indicates it is toxic upon dermal contact and potentially harmful if swallowed. gelest.com The toxicity of chlorosilanes is often attributed to the corrosive effects of the hydrogen chloride produced during hydrolysis. noaa.gov The acute toxicity of chlorosilanes has been shown to be similar to or less than that of hydrogen chloride on a chlorine equivalence basis. researchgate.net
Specific ecotoxicological studies on this compound are not widely available in the public domain. However, based on data for analogous chlorosilanes, the toxicity is driven by the pH drop from HCl formation. oecd.org For example, for similar substances, the 48-hour EC50 for Daphnia magna and the 72-hour EC50 for Selenastrum capricornutum were found to be highly pH-dependent, with toxicity increasing significantly at lower pH values. oecd.org The risk assessment methodology for such compounds compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC) to determine if a risk exists. erasm.org Given its properties, this compound is considered hazardous to the environment. gelest.com
Interactive Data Tables
Acute Toxicity Data for this compound
| Exposure Route | Test Species | Value | Reference |
|---|---|---|---|
| Dermal | Not Specified | Toxic in contact with skin | gelest.com |
| Ingestion | Not Specified | May be harmful if swallowed | gelest.com |
Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Physical State | Liquid | gelest.com |
| Appearance | Clear, pale yellow liquid | gelest.com |
| Molecular Mass | 239.6 g/mol | gelest.com |
| Boiling Point | 93 - 96 °C @ 3 mm Hg | gelest.com |
| Flash Point | 91 °C | gelest.com |
| Reactivity | Reacts with water and moisture, liberating hydrogen chloride | gelest.com |
Development of Risk Assessment Frameworks for Chemical Substances
The environmental risk assessment (ERA) for a chemical substance like this compound follows a structured framework designed to evaluate the likelihood of adverse environmental impacts. researchgate.net This process generally involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. specialty-chemicals.eu For substances that are highly reactive or hydrolytically unstable, this framework is adapted to account for their transformation products. europa.eunih.gov
Given that this compound reacts rapidly with water, any risk assessment framework must prioritize the evaluation of its hydrolysis products: phenethylsilanetriol and hydrogen chloride. gelest.comeuropa.eu The assessment of the parent compound is less relevant for environmental exposure scenarios as it is unlikely to persist in the environment. fishersci.com
Hazard Identification The initial step involves identifying the intrinsic hazardous properties of the substance. For this compound, the primary hazard is its corrosivity (B1173158) due to the rapid release of HCl upon contact with water. The assessment would also consider the potential toxicity of the resulting phenethylsilanetriol, though silanols are generally of low concern. europa.eu
Exposure Assessment This step evaluates the potential for environmental compartments (water, soil, air) and living organisms to be exposed to the substance. For this compound, the exposure assessment focuses on the release scenarios and the resulting concentrations of the hydrolysis products. It acknowledges that the parent compound will not persist, and therefore, exposure is limited to the immediate vicinity of a release where hydrolysis occurs.
In the absence of specific experimental data, risk assessment frameworks for substances like this compound rely heavily on the following approaches:
Analogue and Read-Across Approaches: Data from structurally and functionally similar chemicals (e.g., other alkyltrichlorosilanes) are used to fill data gaps. fao.org This "read-across" approach is a scientifically credible method used under regulatory frameworks like REACH to avoid unnecessary animal testing. sci-hub.red The assessment would leverage ecotoxicity data available for other chlorosilanes and their corresponding silanols.
Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the toxicity of a substance based on its chemical structure. rsc.org These in silico tools are valuable for prioritizing chemicals for further testing and for risk assessment when experimental data is scarce. rsc.org
The regulatory framework for organosilicon compounds recognizes that hydrolysis is often a mandatory first step before any potential for biodegradation. sci-hub.red Therefore, the risk assessment appropriately focuses on the properties of the stable hydrolysis products. europa.eu
Future Research Trajectories and Emerging Paradigms
Design and Synthesis of Novel Phenethyltrichlorosilane Derivatives
The future of this compound chemistry extends beyond its direct application, moving into its use as a foundational building block for more complex molecules. Research is now directed toward designing and synthesizing novel derivatives to access enhanced or entirely new functionalities.
One promising area is the creation of advanced hybrid materials. For instance, this compound is a key reagent in the synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS). dtic.mil These cage-like molecules serve as nanoscale building blocks that can be incorporated into polymers to dramatically improve their mechanical properties and thermal stability. Future research aims to tailor these POSS monomers by functionalizing the phenethyl group or by co-condensing this compound with other silanes to create application-specific materials. dtic.mil The synthesis of fluorinated polyhedral oligomeric silsesquioxanes using this compound is one such example of creating specialized derivatives. chemicalbook.com
Furthermore, the phenethyl moiety itself offers a platform for synthetic modification. While much of the focus has been on the reactivity of the trichlorosilyl (B107488) group, future synthetic routes may involve functionalizing the aromatic ring of the phenethyl group prior to or after surface attachment. This could allow for the introduction of specific binding sites, chromophores, or catalytic centers, expanding the compound's utility in fields like sensors and targeted drug delivery. The development of synthetic methods for other complex molecules, such as phenanthrene (B1679779) and benzothiazole (B30560) derivatives, highlights the broader interest in creating functionalized aromatic systems. ajol.infonih.gov
Precise Control of Surface Properties for Advanced Applications
A significant trajectory in materials science involves the fine-tuning of surface properties at the molecular level. This compound is a key tool in this pursuit, enabling the formation of self-assembled monolayers (SAMs) that alter surface energy, wettability, and electronic characteristics. chemicalbook.comresearchgate.net
Future research is focused on achieving even more precise control over these properties. This is often accomplished by creating mixed SAMs, where this compound is co-deposited with other organosilanes. For example, by mixing this compound with an ATRP (Atom Transfer Radical Polymerization) initiator like 2-(m,p-chloromethylphenyl)ethyltrichlorosilane, researchers can precisely control the density of polymer brushes grown from a surface. nih.gov This allows for the meticulous engineering of thermoresponsive surfaces for applications in chromatography and "smart" bio-interfaces. nih.govnii.ac.jp
In the realm of organic electronics, the modification of dielectric layer interfaces with SAMs is a critical strategy for improving device performance. acs.org this compound (PETS) is used to modify silicon dioxide gate insulators, altering the interfacial trap density and charge carrier mobility in organic phototransistors. acs.orgmdpi.com Research shows that by comparing PETS with other silanes like pentafluorophenylpropyltrichlorosilane (FPPTS) and octadecyltrichlorosilane (B89594) (OTS), the charge trapping capability of a device can be systematically modulated. acs.org This precise control is essential for developing advanced applications such as artificial vision systems and high-performance field-effect transistors. acs.orgmdpi.com
Table 1: Comparison of Water Contact Angles on SiO₂ Surfaces Modified with Different Silane (B1218182) SAMs
| Modifying Silane | Abbreviation | Resulting Water Contact Angle (°) | Reference |
|---|---|---|---|
| None (Bare SiO₂) | - | Less than PETS, FPPTS, OTS | acs.org |
| This compound | PETS | Greater than bare SiO₂ | acs.org |
| Pentafluorophenylpropyltrichlorosilane | FPPTS | Greater than bare SiO₂ | acs.org |
| Octadecyltrichlorosilane | OTS | Greater than bare SiO₂ | acs.org |
This table illustrates how different silanes, including this compound, modify the hydrophobicity of a silicon dioxide substrate, as indicated by the water contact angle. Data derived from studies on organic phototransistors. acs.org
Integration of this compound-Modified Materials in Sustainable Technologies
A key emerging paradigm is the application of advanced materials to address sustainability goals. While organosilanes are synthetic compounds, their use can contribute to more sustainable technologies by enhancing material durability, efficiency, and longevity. zmsilane.com
This compound is used to create robust hydrophobic coatings. gelest.comgoogle.com These water-repellent surfaces have self-cleaning properties, which can reduce the need for frequent and chemically-intensive cleaning, thereby lowering water consumption and chemical runoff. google.com By improving corrosion protection and adhesion between different material layers, organosilane treatments extend the functional lifespan of products, reducing waste and the consumption of resources for replacements. zmsilane.comdakenchem.com
In the medical technology and pharmaceutical industries, vast amounts of biohazardous waste are generated, much of which is plastic. envetec.com The traditional treatment methods, such as incineration, are energy-intensive and prevent the recycling of these materials. envetec.com While not a direct solution, the principles of material science advanced by compounds like this compound contribute to creating durable, high-performance devices. Future research may focus on designing silane-modified materials that not only offer high performance during their use phase but are also amenable to novel, low-energy recycling or degradation processes, contributing to a circular economy for medical plastics.
Addressing Environmental Challenges in Organosilane Chemistry
The advancement of organosilane applications must be paralleled by efforts to address their environmental impact. A primary environmental challenge associated with chlorosilanes, including this compound, is their reaction with water and moisture, which liberates corrosive hydrogen chloride (HCl) vapor as a byproduct. gelest.com This poses handling challenges and contributes to the formation of acidic waste streams that require neutralization.
Future research is actively pursuing greener chemistry principles within organosilane production and use. One major goal is the development of manufacturing processes that minimize hazardous byproducts. This includes creating closed-loop systems to capture and recycle emissions during synthesis. dakenchem.com There is also a push to develop alternative synthesis routes that avoid chlorinated precursors altogether, potentially using alkoxysilanes which produce less harmful alcohols upon hydrolysis. The "direct process," a cornerstone of industrial organosilane synthesis, is continuously being refined to improve efficiency and reduce waste. mdpi.com
Another critical research trajectory is the design of biodegradable organosilane compounds. dakenchem.com By engineering the molecular structure to include points of weakness that are susceptible to environmental degradation into non-toxic byproducts, the persistence of these synthetic materials in the environment could be significantly reduced. Addressing the lifecycle of these chemicals, from greener synthesis to end-of-life degradation, represents a crucial paradigm shift for the future of organosilane chemistry. dakenchem.com
Q & A
Q. What are the critical steps in synthesizing phenethyltrichlorosilane, and how can purity be validated?
Synthesis typically involves the reaction of phenethylmagnesium bromide with silicon tetrachloride under inert conditions. Key steps include maintaining anhydrous solvents, controlled temperature (-10°C to 0°C), and slow addition of Grignard reagent to prevent side reactions like oligomerization. Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to detect chlorinated byproducts, alongside nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm structural integrity .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ²⁹Si NMR is critical for identifying silicon environments (δ ~20-30 ppm for trichlorosilyl groups).
- FT-IR : Confirms Si-Cl stretching vibrations (450–550 cm⁻¹).
- Elemental Analysis : Validates stoichiometry (C, H, Cl content).
- HPLC/GC-MS : Detects hydrolyzed impurities (e.g., silanols) .
Q. How should researchers handle this compound to minimize hydrolysis?
Store under inert gas (argon/nitrogen) in moisture-free environments. Use Schlenk-line techniques for transfers. Hydrolysis produces HCl, necessitating fume hood use and acid-neutralizing protocols (e.g., sodium bicarbonate traps) .
Advanced Research Questions
Q. How do solvent polarity and temperature influence this compound’s reactivity in surface functionalization?
Polar aprotic solvents (e.g., toluene, THF) enhance silane stability, while protic solvents accelerate hydrolysis. Elevated temperatures (>40°C) increase reaction rates but risk premature condensation. Controlled studies using quartz crystal microbalance (QCM) or ellipsometry can quantify monolayer formation efficiency under varying conditions .
Q. What mechanistic insights explain contradictions in reported grafting efficiencies of this compound on oxide surfaces?
Conflicting data often arise from substrate pretreatment (e.g., plasma vs. piranha etching), humidity levels during deposition, or trace metal contaminants. X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) can correlate surface hydroxyl density with grafting uniformity. Recent studies suggest competitive adsorption between silane and water molecules alters monolayer quality .
Q. How can computational methods (e.g., DFT) predict this compound’s stability under varying pH conditions?
Density functional theory (DFT) models simulate Si-Cl bond dissociation energies and hydrolysis pathways. For example, at pH < 2, protonation of surface hydroxyl groups inhibits silane adsorption, while pH > 8 accelerates condensation. Validating predictions requires in situ Raman spectroscopy or electrochemical impedance spectroscopy (EIS) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Process Analytical Technology (PAT) : Real-time monitoring of reaction kinetics via inline FT-IR.
- DoE (Design of Experiments) : Optimize molar ratios (e.g., Grignard:SiCl₄) and quenching protocols.
- Advanced Purification : Fractional distillation under reduced pressure (0.1–1 mmHg) to isolate high-purity fractions .
Q. How do trace impurities (e.g., Fe³⁺) affect this compound’s catalytic applications?
Metal ions can catalyze undesirable side reactions (e.g., Friedel-Crafts alkylation). Inductively coupled plasma mass spectrometry (ICP-MS) identifies contaminants, while chelating agents (e.g., EDTA) or silica gel filtration mitigate their impact. Controlled doping experiments using model systems (e.g., MCM-41) clarify structure-activity relationships .
Methodological and Data Analysis Questions
Q. What statistical approaches resolve discrepancies in thermal stability data for this compound?
Thermogravimetric analysis (TGA) under isothermal vs. dynamic heating regimes often yields conflicting decomposition thresholds (reported range: 120–180°C). Multivariate analysis (e.g., principal component analysis) can identify outliers caused by moisture ingress or instrumental drift. Replicate studies under controlled humidity (≤10 ppm H₂O) improve reproducibility .
Q. How should researchers design experiments to distinguish between kinetic and thermodynamic control in silane polymerization?
- Variable-Temperature NMR : Track oligomer formation at 25–80°C.
- Time-Resolved Light Scattering : Monitor particle size evolution during condensation.
- Arrhenius Plotting : Compare activation energies of competing pathways (e.g., linear vs. cyclic oligomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
